An In-depth Technical Guide to 1-Octen-3-one-D4: Chemical Properties and Structure
An In-depth Technical Guide to 1-Octen-3-one-D4: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of 1-Octen-3-one-D4, a deuterated isotopologue of the naturally occurring flavor and aroma compound, 1-octen-3-one. This document is intended to serve as a valuable resource for researchers and professionals in drug development and various scientific fields who utilize stable isotope-labeled compounds for applications such as metabolism studies, pharmacokinetic analysis, and as internal standards in quantitative assays.
Chemical Properties
1-Octen-3-one-D4 is a synthetic, deuterated version of 1-octen-3-one. The incorporation of four deuterium atoms increases its molecular weight, allowing it to be distinguished from its endogenous, non-labeled counterpart by mass spectrometry. This property is crucial for its use as an internal standard in analytical methodologies.
Quantitative Data Summary
The following table summarizes the key chemical and physical properties of 1-Octen-3-one and its deuterated form, 1-Octen-3-one-D4. Data for the non-deuterated form is provided for comparison.
| Property | 1-Octen-3-one | 1-Octen-3-one-D4 | Source |
| Molecular Formula | C₈H₁₄O | C₈H₁₀D₄O | N/A |
| Molecular Weight | 126.20 g/mol | 130.22 g/mol | [1] |
| CAS Number | 4312-99-6 | Not available | [1] |
| Appearance | Colorless to pale yellow liquid | Not available | N/A |
| Odor | Strong, mushroom-like, earthy | Not available | N/A |
| Boiling Point | 175-176 °C at 760 mmHg | Not available | N/A |
| Density | 0.843 g/mL at 25 °C | Not available | N/A |
| Solubility | Sparingly soluble in water; soluble in ethanol, DMSO, and dimethylformamide. | Expected to be similar to the non-deuterated form. | N/A |
Chemical Structure
1-Octen-3-one is an unsaturated ketone with a double bond at the first carbon position and a carbonyl group at the third carbon position of an eight-carbon chain.
IUPAC Name: oct-1-en-3-one
While the exact positions of the four deuterium atoms in commercially available 1-Octen-3-one-D4 standards can vary, they are typically located on the alkyl chain, often adjacent to the carbonyl group or at the terminal methyl group, to prevent exchange with protons in solution. The precise location of deuteration is critical for interpreting mass spectrometry fragmentation patterns and for the stability of the label. A common synthetic route involves the deuteration of precursors to 1-octen-3-one. For instance, deuterated volatile lipid degradation products can be synthesized for use as internal standards in isotope dilution assays.[2]
Chemical Structure of 1-Octen-3-one:
Experimental Protocols
The use of 1-Octen-3-one-D4 as an internal standard is prevalent in analytical methods that require precise quantification of the non-labeled compound. Gas chromatography-mass spectrometry (GC-MS) is a common technique for this purpose.
General Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Quantification
This protocol outlines a general workflow for the quantification of 1-octen-3-one in a biological or environmental matrix using 1-Octen-3-one-D4 as an internal standard.
Caption: General workflow for the quantification of 1-octen-3-one using a deuterated internal standard.
Methodology:
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Sample Preparation: The sample (e.g., plasma, tissue homogenate, food extract) is processed to extract the volatile and semi-volatile compounds. This may involve liquid-liquid extraction, solid-phase extraction (SPE), or headspace analysis.
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Internal Standard Spiking: A known amount of 1-Octen-3-one-D4 solution is added to the sample extract.
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Gas Chromatography (GC): The spiked extract is injected into a gas chromatograph. The components are separated based on their volatility and interaction with the stationary phase of the GC column.
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Mass Spectrometry (MS): As the separated compounds elute from the GC column, they enter the mass spectrometer. The instrument is typically operated in selected ion monitoring (SIM) mode to detect specific ions corresponding to 1-octen-3-one and 1-Octen-3-one-D4.
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For 1-Octen-3-one (C₈H₁₄O): Monitor characteristic ions (e.g., m/z 126, 97, 83, 55).
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For 1-Octen-3-one-D4 (C₈H₁₀D₄O): Monitor the corresponding shifted ions (e.g., m/z 130 and its fragments).
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Quantification: The concentration of 1-octen-3-one in the original sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of 1-octen-3-one and a fixed concentration of 1-Octen-3-one-D4.
Signaling Pathways and Biological Relevance
1-Octen-3-one is a well-known volatile organic compound produced by many organisms, including fungi, plants, and mammals. It is a key aroma component of mushrooms and is also associated with the metallic odor of blood. In the context of drug development and biological research, understanding the pathways involving 1-octen-3-one can be significant.
The use of 1-Octen-3-one-D4 is instrumental in tracing the metabolic fate of this compound in biological systems. Deuterium labeling allows for the differentiation between the exogenously administered compound and the endogenous 1-octen-3-one.
Caption: The role of deuteration in enhancing the utility of 1-Octen-3-one in research applications.
While specific signaling pathways directly modulated by 1-Octen-3-one-D4 are not extensively documented, the non-labeled compound is known to interact with olfactory receptors and may have roles in cell signaling related to oxidative stress, as it is a product of lipid peroxidation. Studies using the deuterated form can help elucidate these pathways by enabling precise tracking and quantification of the molecule and its metabolites.
Conclusion
1-Octen-3-one-D4 is an essential tool for researchers and scientists in various fields, particularly in drug metabolism and pharmacokinetics, as well as in food and environmental analysis. Its utility as an internal standard in mass spectrometry-based assays provides high accuracy and precision in the quantification of its non-deuterated counterpart. The continued use of such stable isotope-labeled compounds is expected to contribute significantly to advancements in our understanding of the biological roles and metabolic pathways of important volatile and semi-volatile organic compounds.
